molecular formula C17H17NO3 B8661194 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No.: B8661194
M. Wt: 283.32 g/mol
InChI Key: OBORWFOXJSEZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitro-substituted butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene typically involves a multi-step process. One common method includes the nitration of 1-(4-benzyloxyphenyl)-1-butene. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitro group on the butene chain .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to specific targets .

Comparison with Similar Compounds

    1-(4-Benzyloxyphenyl)-2-amino-1-butene: Similar structure but with an amino group instead of a nitro group.

    1-(4-Carboxyphenyl)-2-nitro-1-butene: Similar structure but with a carboxylic acid group instead of a benzyloxy group.

    1-(4-Benzyloxyphenyl)-2-chloro-1-butene: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

1-(2-nitrobut-1-enyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3

InChI Key

OBORWFOXJSEZOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: The mixture of 80 g of p-benzyloxybenzaldehyde, 100 ml of 1-nitro-propane and 5 ml of n-butylamine is placed in a reflux extractor filled with molecular sieves (type 5A), and refluxed for four hours. It is evaporated, the residue dissolved in diethyl ether containing some ethyl acetate and the solution stirred vigorously with a saturated sodium bisulphite solution for three hours. The inorganic layer is washed with ethyl acetate and the combined organic extracts washed with brine, dried and evaporated to afford the 1-(4-benzyloxyphenyl)-2-nitro-1-butene, which is used without further purification.
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